molecular formula C6H10N2O3 B1419466 Methyl 3-oxopiperazine-2-carboxylate CAS No. 41817-92-9

Methyl 3-oxopiperazine-2-carboxylate

Cat. No.: B1419466
CAS No.: 41817-92-9
M. Wt: 158.16 g/mol
InChI Key: COCNAGDUHUJERU-UHFFFAOYSA-N
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Description

Methyl 3-oxopiperazine-2-carboxylate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-oxopiperazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is C_7H_11N_1O_3, which features a piperazine ring that is crucial for its biological interactions.

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This binding is facilitated through non-covalent interactions like hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets, leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from this structure have shown significant inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The growth inhibition was assessed using the sulforhodamine B assay, indicating that certain derivatives can selectively target cancer cells while sparing non-tumorigenic cells .

Table 1: Antitumor Activity of Methyl 3-Oxopiperazine Derivatives

Compound IDCell LineGI50 (µM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
2fMDA-MB-468Not reportedMinimal effect

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It acts on various enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell cycle regulation. This property makes it a candidate for further research in drug development aimed at cancer therapy .

Case Studies

  • In Vitro Studies :
    A study evaluated the effects of methyl 3-oxopiperazine derivatives on cell viability and proliferation in TNBC cell lines. The results demonstrated a significant reduction in viable cell numbers at specific concentrations, correlating with alterations in the cell cycle profile, particularly an increase in G0/G1 phase and a decrease in S phase .
  • In Vivo Studies :
    Further investigations using an in ovo chick chorioallantoic membrane (CAM) model showed that treatment with compound 2e led to a notable reduction in tumor size when grafted with TNBC cells. This suggests that the compound not only inhibits cell growth but also affects tumor progression in a living organism .

Properties

IUPAC Name

methyl 3-oxopiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNAGDUHUJERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667914
Record name Methyl 3-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41817-92-9
Record name Methyl 3-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.